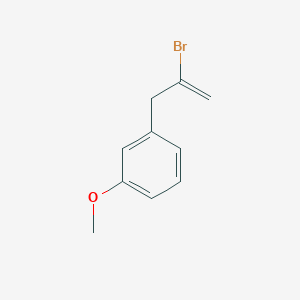

2-Bromo-3-(3-methoxyphenyl)-1-propene

Description

2-Bromo-3-(3-methoxyphenyl)-1-propene is a brominated allyl compound featuring a 3-methoxyphenyl substituent. The methoxy group (-OCH₃) at the meta position of the phenyl ring confers electron-donating properties, which may influence its reactivity in electrophilic substitutions or catalytic transformations .

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWQQCVVQYUIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373713 | |

| Record name | 2-Bromo-3-(3-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-18-5 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(3-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-methoxyphenyl)-1-propene typically involves the bromination of 3-(3-methoxyphenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The double bond in the propene chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Products include amine or thiol derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include saturated hydrocarbons.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-Bromo-3-(3-methoxyphenyl)-1-propene typically involves the bromination of 3-(3-methoxyphenyl)-1-propene using bromine or brominating agents under controlled conditions. The resulting compound serves as an intermediate for further chemical transformations.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, making it useful for synthesizing diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Applications in Organic Synthesis

- Synthesis of Complex Molecules : 2-Bromo-3-(3-methoxyphenyl)-1-propene is utilized as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various substitution reactions allows for the introduction of functional groups necessary for biological activity.

-

Medicinal Chemistry :

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the methoxy group can enhance cytotoxicity against specific cancer cell lines.

- Anti-inflammatory Compounds : The compound's structure allows for modifications that can lead to anti-inflammatory agents, which are vital in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer potential of derivatives synthesized from 2-Bromo-3-(3-methoxyphenyl)-1-propene. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects attributed to their ability to induce apoptosis.

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

In another research effort, scientists synthesized a series of compounds derived from 2-Bromo-3-(3-methoxyphenyl)-1-propene and evaluated their anti-inflammatory activity in vitro. Results showed that certain derivatives effectively inhibited pro-inflammatory cytokines, suggesting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | CAS Number | Substituent | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|---|---|

| 2-Bromo-3-(3-methoxyphenyl)-1-propene | Not provided | 3-methoxyphenyl | C₁₀H₁₁BrO | Electron-donating methoxy group enhances stability in polar solvents. | Suzuki-Miyaura coupling; pharmaceutical intermediates. |

| 2-Bromo-3-(4-n-propylphenyl)-1-propene | 842140-43-6 | 4-n-propylphenyl | C₁₂H₁₅Br | Hydrophobic alkyl chain improves solubility in non-polar media. | Material science; liquid crystal precursors. |

| 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | 148252-42-0 | 4-carboethoxyphenyl | C₁₂H₁₃BrO₂ | Electron-withdrawing ester group directs electrophilic attacks to specific sites. | Polymer initiators; agrochemical synthesis. |

| 2-Bromo-3-(3-chloro-6-methoxyphenyl)-1-propene | Not provided | 3-chloro-6-methoxyphenyl | C₁₀H₁₀BrClO | Halogen (Cl) and methoxy groups enable dual reactivity. | Cross-coupling reactions; dye synthesis. |

| 2-Bromo-3-(2-naphthyl)-1-propene | 951887-49-3 | 2-naphthyl | C₁₃H₁₁Br | Extended aromatic system increases π-π stacking interactions. | Organic electronics; fluorescent probes. |

| 2-Bromo-3-(3-bromo-2-thienyl)-1-propene | Not provided | 3-bromo-2-thienyl | C₆H₅Br₂S | Thienyl group introduces conjugation for optoelectronic applications. | Conductive polymers; OLED materials. |

Reactivity Trends

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy and alkyl substituents (e.g., 4-n-propylphenyl) increase electron density at the aromatic ring, favoring electrophilic aromatic substitution (EAS) at the para position relative to the methoxy group .

- Electron-withdrawing groups (e.g., carboethoxy) deactivate the ring, directing EAS to meta positions and stabilizing radical intermediates in polymerization .

Halogen Effects :

Physicochemical Properties

- Solubility: Methoxy and carboethoxy derivatives exhibit higher solubility in polar solvents (e.g., DMSO, acetone) compared to alkyl-substituted analogs .

Thermal Stability :

- Thienyl-substituted compounds (e.g., 2-Bromo-3-(3-bromo-2-thienyl)-1-propene) demonstrate higher thermal stability (decomposition >200°C) due to conjugated π-systems, making them suitable for high-temperature applications .

Biological Activity

2-Bromo-3-(3-methoxyphenyl)-1-propene, a compound with the molecular formula CHBrO, has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-Bromo-3-(3-methoxyphenyl)-1-propene features a bromine atom attached to a propene chain with a methoxy-substituted phenyl group. The presence of the bromine atom and methoxy group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Bromo-3-(3-methoxyphenyl)-1-propene can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-3-(3-methoxyphenyl)-1-propene exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting a potent antibacterial effect compared to established antibiotics like ciprofloxacin .

Antioxidant Properties

The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives showed antioxidant activity higher than that of ascorbic acid, indicating potential protective effects against oxidative stress .

Cytotoxic Effects

In vitro studies have shown that 2-Bromo-3-(3-methoxyphenyl)-1-propene exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating higher cytotoxicity against U-87 cells .

The mechanisms underlying the biological activities of 2-Bromo-3-(3-methoxyphenyl)-1-propene involve several pathways:

Enzyme Interaction

The compound may interact with specific enzymes, inhibiting or activating their functions. Such interactions can alter metabolic pathways and affect cellular signaling processes. For instance, compounds with similar structures have been shown to modulate the activity of kinases and phosphatases, influencing downstream signaling pathways critical for cell growth and survival .

Gene Expression Modulation

Research suggests that 2-Bromo-3-(3-methoxyphenyl)-1-propene can influence gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in cellular functions such as proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that 2-Bromo-3-(3-methoxyphenyl)-1-propene had a pronounced cytotoxic effect, particularly in glioblastoma cells, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Tested Compound | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | 2-Bromo-3-(3-methoxyphenyl)-1-propene | Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Antioxidant | Related Derivative | DPPH Radical | > Ascorbic Acid |

| Cytotoxicity | 2-Bromo-3-(3-methoxyphenyl)-1-propene | U-87 (Glioblastoma) | IC50 < 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.